Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
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Overview
Description
Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound. It is related to the family of benzo[c][1,2,5]thiadiazoles, which are known to possess potent pharmacological activities . These compounds are often used in the synthesis of light-emitting and conducting polymers for organic electronics .
Synthesis Analysis
The synthesis of similar compounds often involves direct C-H arylation polymerization . This method has received significant interest in organic electronic applications due to its efficiency and excellent yield . The process typically involves the use of two donor moieties and one acceptor unit .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied, depending on the specific conditions and reactants used. For similar compounds, reactions often involve substitution reactions followed by subsequent hydrolysis .Scientific Research Applications
Molecular Aggregation and Solvent Effects
Studies have explored the effects of solvent on the molecular aggregation of compounds containing thiadiazole and furan units. Matwijczuk et al. (2016) examined how solvent choice impacts the fluorescence emission and aggregation behavior of thiadiazole derivatives, revealing insights into the molecular interactions and aggregation processes influenced by solvent and substituent structure Matwijczuk et al., 2016.
Antimicrobial Activity
Research has also focused on the synthesis of new derivatives incorporating thiadiazole and piperidine units for antimicrobial applications. Patel et al. (2011) synthesized and evaluated the antimicrobial activity of new pyridine derivatives incorporating benzothiazoles, demonstrating modest activity against various bacteria and fungi Patel et al., 2011.
Liquid Crystalline Properties
The structural influence of heterocyclic rings, including thiadiazole and furan units, on the liquid crystalline properties of compounds has been investigated. Han et al. (2009) reported on the synthesis and characterization of liquid crystalline compounds containing 1,3,4-oxadiazole/thiadiazole and furan units, analyzing their mesophase behavior and thermal properties Han et al., 2009.
Organic Electronics and Photovoltaic Applications
Compounds featuring benzo[c][1,2,5]thiadiazole cores have been utilized in the design of organic semiconductors and photovoltaic materials. Chen et al. (2016) explored the use of benzo[d][1,2,3]thiadiazole (an isomer of benzo[c][1,2,5]thiadiazole) in semiconducting polymers, demonstrating their potential in high-performance optoelectronic devices Chen et al., 2016.
Future Directions
The future directions for research on this compound could include further exploration of its potential pharmacological applications, particularly given the interest in benzo[c][1,2,5]thiadiazoles as potential therapeutic agents . Additionally, its potential use in organic electronic applications could be another area of future research .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3S/c24-18(12-3-4-13-14(10-12)22-27-21-13)23-7-5-11(6-8-23)16-19-20-17(26-16)15-2-1-9-25-15/h1-4,9-11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIRQDVZIPLLAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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